molecular formula C21H21N3O5S B2875337 N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048661-19-3

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2875337
CAS No.: 1048661-19-3
M. Wt: 427.48
InChI Key: XSOAIFVBEZWTLU-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide is a synthetic small molecule with the CAS Number 1048661-19-3 and a molecular weight of 427.5 g/mol. Its molecular formula is C 21 H 21 N 3 O 5 S . While specific biological data for this compound is not available in the public domain, its structure, featuring a tosylpyrrolidine carboxamide scaffold, suggests it is a candidate for use in early-stage drug discovery research. Compounds with similar structural motifs are frequently investigated as potential inhibitors of enzymatic activity or protein-protein interactions . Researchers may explore this molecule as a building block or a core structure in the design of new pharmacologically active agents, particularly in areas such as infectious disease, given the ongoing need for new anti-tuberculosis agents and the application of computational methods in their design . The presence of the dioxoisoindolinyl and tosylpyrrolidine groups makes it a valuable intermediate for medicinal chemistry programs focused on structure-activity relationship (SAR) studies and lead compound optimization. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-8-10-14(11-9-13)30(28,29)24-12-4-7-17(24)19(25)22-16-6-3-5-15-18(16)21(27)23(2)20(15)26/h3,5-6,8-11,17H,4,7,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOAIFVBEZWTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the formation of the isoindolinone core. One common approach is the reaction of an appropriate isoindolinone derivative with a tosyl chloride derivative under basic conditions. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the tosylated intermediate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters can help achieve consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for the oxidation of the compound.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Tosyl chloride is often used for substitution reactions, with bases like triethylamine facilitating the process.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide has shown potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound's biological activity has led to its exploration as a therapeutic agent. Research is ongoing to determine its efficacy in treating various diseases, including infections and cancer.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for developing new materials and products.

Mechanism of Action

The mechanism by which N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The tosyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The carboxamide group plays a crucial role in its biological activity, influencing its ability to inhibit or activate target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often share the pyrrolidine carboxamide scaffold but differ in substituents and functional groups. Below is a detailed comparison with two closely related derivatives from a recent patent application (EP 2024) :

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Hypothesized Properties
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide 1,3-dioxoisoindolin + pyrrolidine - 2-methyl-dioxoisoindolin
- Tosyl (p-toluenesulfonyl)
High lipophilicity
Potential protease inhibition
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (Example 51, EP 2024) Pyrrolidine + oxoisoindolin - 4-hydroxy-pyrrolidine
- 4-methylthiazol-5-yl benzyl
- Cyclopentanecarbonyl
Enhanced solubility (hydroxy group)
Kinase targeting (thiazole)
(2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 52, EP 2024) Pyrrolidine + acylated side chain - Dual hydroxy groups
- 4-methylpentanamido side chain
Improved hydrogen bonding
Metabolic stability

Key Findings:

The 2-methyl-dioxoisoindolin core may reduce solubility relative to the oxoisoindolin derivatives in Example 51, which benefit from polar hydroxy groups.

The cyclopentanecarbonyl moiety in Example 51 could improve conformational rigidity, whereas the target compound’s tosyl group may favor π-stacking interactions.

Synthetic Considerations :

  • The target compound’s synthesis likely involves tosylation of pyrrolidine, while Examples 51–52 require multi-step acylations and chiral resolutions .

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